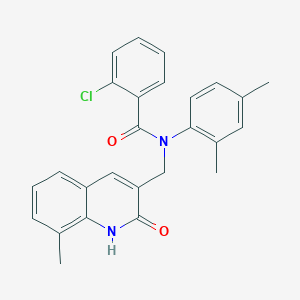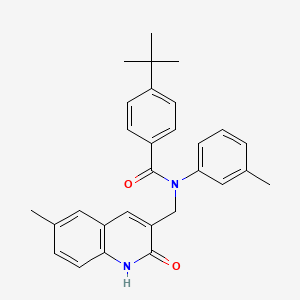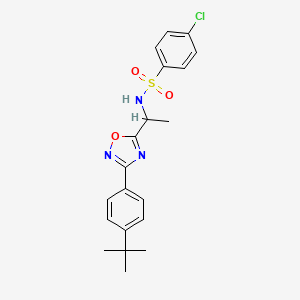
4-chloro-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide (OTEB) is a chemical compound that has gained significant attention in scientific research due to its unique properties. OTEB is a sulfonamide-based compound that has been shown to have potential therapeutic applications in various fields, including cancer treatment, anti-inflammatory medication, and antimicrobial agents.
Wirkmechanismus
The mechanism of action of 4-chloro-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. In cancer treatment, this compound has been shown to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression. In anti-inflammatory medication, this compound has been shown to inhibit the production of inflammatory cytokines by blocking the activation of NF-κB. In antimicrobial agents, this compound has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membrane.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In cancer treatment, this compound has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. In anti-inflammatory medication, this compound has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-1β. In antimicrobial agents, this compound has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-chloro-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide in lab experiments is its high yield synthesis method, which allows for large-scale production. Another advantage is its ability to inhibit specific enzymes and proteins, making it a useful tool in studying their functions. However, one limitation is its potential toxicity, which may affect the accuracy of the results in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of 4-chloro-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide. In cancer treatment, further studies are needed to investigate its potential as a therapeutic agent in combination with other drugs. In anti-inflammatory medication, studies are needed to determine its effectiveness in treating chronic inflammatory diseases. In antimicrobial agents, further studies are needed to investigate its potential as a treatment for antibiotic-resistant bacteria and fungi. Additionally, studies are needed to determine the toxicity of this compound and its potential side effects in humans.
Conclusion:
In conclusion, this compound is a sulfonamide-based compound that has gained significant attention in scientific research due to its unique properties. It has potential therapeutic applications in various fields, including cancer treatment, anti-inflammatory medication, and antimicrobial agents. Further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of 4-chloro-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethanone in the presence of a base such as triethylamine. The reaction results in the formation of this compound as a white solid with a high yield.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide has been studied for its potential therapeutic applications in various fields. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. This compound has also been studied as an anti-inflammatory medication due to its ability to inhibit the production of inflammatory cytokines. In addition, this compound has been investigated as an antimicrobial agent, as it has been shown to have antibacterial and antifungal properties.
Eigenschaften
IUPAC Name |
4-chloro-N-[1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3S/c1-11-3-5-13(6-4-11)16-19-17(24-20-16)12(2)21-25(22,23)15-9-7-14(18)8-10-15/h3-10,12,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQOPCAKAXSHMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C(C)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-yl)-4-methoxy-3-(N-methylsulfamoyl)benzamide](/img/structure/B7698339.png)

![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7698359.png)



![N'-[(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7698388.png)




![(E)-2-methyl-N'-(4-(methylthio)benzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/no-structure.png)

![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-(propan-2-yl)acetamide](/img/structure/B7698438.png)